Product packaging for Methyl 3-amino-2-chloroisonicotinate(Cat. No.:CAS No. 173435-41-1)

Methyl 3-amino-2-chloroisonicotinate

Cat. No.: B069763
CAS No.: 173435-41-1
M. Wt: 186.59 g/mol
InChI Key: KSZMBXHYSQDICN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloroisonicotinate is a high-value, multifunctional heterocyclic building block extensively employed in synthetic and medicinal chemistry research. This compound features a strategically substituted pyridine ring, integrating three distinct reactive sites: the methyl ester, the aromatic chlorine, and the ortho-positioned amino group. This unique arrangement allows for sequential and highly selective functionalization, making it an indispensable scaffold for the construction of diverse chemical libraries. Its primary research value lies in the synthesis of novel pharmacologically active compounds, particularly as a precursor to complex molecules targeting various disease pathways. Researchers utilize this intermediate to develop potential kinase inhibitors, agrochemicals, and other nitrogen-containing heterocycles. The electron-withdrawing ester and chlorine groups activate the ring for nucleophilic aromatic substitution, while the amine serves as a handle for amide bond formation or reductive amination. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, offering significant synthetic flexibility. This reagent is specifically designed to accelerate hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B069763 Methyl 3-amino-2-chloroisonicotinate CAS No. 173435-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMBXHYSQDICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376277
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173435-41-1
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-chloroisonicotinate
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Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to Methyl 3-amino-2-chloroisonicotinate

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the functionalization of pre-existing pyridine (B92270) rings.

A common and direct approach to the synthesis of this compound involves the modification of readily available substituted pyridines. General methods for the synthesis of substituted methyl pyridinecarboxylates often start from precursors like aminomethyl- or dihalopyridines researchgate.netgoogle.com. For instance, a lower alkyl ester of isonicotinic acid can be prepared in high yield via the hydrogenolysis of the corresponding ester of 2,6-dihalopyridine-4-carboxylic acid under superatmospheric pressure and elevated temperatures in the presence of a palladium catalyst and a base google.com.

More complex, polysubstituted pyridines can also be accessed from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence with an alkyne, offering a pathway to highly functionalized pyridine motifs nih.gov.

The introduction of the chloro and amino groups onto the isonicotinate (B8489971) backbone is a critical aspect of the synthesis. Halogenation of pyridines, particularly at the 3-position, can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions nsf.govnih.gov. However, innovative methods have been developed, such as a sequence involving pyridyl ring opening to a Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before ring-closing nsf.govnih.gov.

Selective amination of polyhalogenated pyridines is another key strategy. Base-promoted amination has been shown to be effective, with the selectivity of the reaction being dependent on the position of the halogens on the pyridine ring acs.org. The following table illustrates the substrate scope for the amination of various polyhalogenated pyridines.

Starting MaterialProductYield (%)
2,5-dibromopyridine2-amino-5-bromopyridine95
2,6-dibromopyridine2-amino-6-bromopyridine85
2,3-dibromopyridine2-amino-3-bromopyridine51
2-bromo-5-chloropyridine2-amino-5-chloropyridine78

This table presents a selection of amination reactions on different polyhalogenated pyridines, demonstrating the feasibility of selective amination.

The methyl ester functionality is typically introduced through the esterification of the corresponding carboxylic acid. A straightforward method for the preparation of active esters of isonicotinic acid involves the reaction of the acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) to form the acid chloride, which is then reacted with the desired alcohol mdpi.com. The table below summarizes the synthesis of various active esters of isonicotinic acid.

Alcohol/PhenolCoupling ReagentProductYield (%)
4-NitrophenolSOCl₂/NEt₃Isonicotinic acid 4-nitrophenyl ester54
N-HydroxysuccinimideSOCl₂/NEt₃Isonicotinic acid N-hydroxysuccinimidyl ester84
PentafluorophenolSOCl₂/NEt₃Isonicotinic acid pentafluorophenyl ester97

This table showcases the yields of different active esters of isonicotinic acid prepared via the acid chloride method. mdpi.com

Catalytic esterification of isonicotinic acid with alcohols in the presence of solid acid catalysts under microwave or ultrasound irradiation has also been reported as an efficient method researchgate.net.

Reactivity Profiles and Derivatization Pathways

The chemical behavior of this compound is dictated by the interplay of its three functional groups, which allows for a range of derivatization pathways.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring youtube.com. 2-Chloropyridines can be attacked by nucleophiles, such as amines, to introduce a new substituent at the 2-position youtube.com. The reaction proceeds through a Meisenheimer-like intermediate, and the disruption of aromaticity means that these reactions can be slower than SN2 reactions and may require heating youtube.com.

The presence of electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack. The reaction of 2-chloropyridine derivatives with glutathione, catalyzed by microsomal glutathione S-transferase 1, demonstrates the biological relevance of such SNAr reactions nih.gov. The following table provides examples of nucleophilic substitution on 2-chloropyridines.

2-Chloropyridine DerivativeNucleophileProduct
2-chloro-3-cyanopyridineHydrazine hydrate3-amino-1H-pyrazolo[3,4-b]pyridine
2-chloro-3-carbamoylpyridineHydrazine hydrate3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine

This table illustrates the reactivity of 2-chloropyridines with hydrazine hydrate, leading to the formation of fused heterocyclic systems. lookchem.com

The amino and ester groups of this compound offer further opportunities for chemical modification.

The amino group can undergo a variety of reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization followed by substitution. Derivatization of the amino group is a common strategy to introduce diverse functionalities. For instance, various derivatization reagents can specifically modify primary amines mdpi.com. The reaction of 4-aminopyridine with halogens and interhalogens can lead to halogenation of the pyridine ring, showcasing the influence of the amino group on the ring's reactivity researchgate.net.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. Transition-metal-catalyzed decarbonylative transformations of aromatic esters provide an alternative pathway where the carbonyl group acts as a leaving group, enabling C-H arylations and other coupling reactions acs.org. The functionalization of methyl groups on heterocyclic rings can also be a route to introduce structural diversity researchgate.net.

Formation of Complex Molecular Architectures via Derivatization

This compound is a highly functionalized pyridine derivative that serves as a versatile precursor for the synthesis of complex heterocyclic systems. Its utility is particularly noted in the field of medicinal chemistry, where it is employed as a key intermediate for the development of biologically active compounds, including kinase inhibitors. The presence of three distinct reactive sites—the nucleophilic amino group, the electrophilic carbon atom bearing the chlorine, and the ester moiety—allows for sequential and regioselective modifications.

The derivatization of this compound can be systematically approached to build molecular complexity. Key transformations include:

N-Functionalization of the Amino Group: The 3-amino group can readily undergo acylation, alkylation, and sulfonylation reactions to introduce a wide array of substituents. These modifications are fundamental in modulating the electronic properties and steric profile of the molecule, which is crucial for tuning its interaction with biological targets.

Substitution of the Chlorine Atom: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of diverse substituted pyridines. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent ester group.

Modification of the Ester Group: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carboxylic acid derivatives. This functional group handle is often utilized in the final stages of a synthetic sequence to append additional functionalities or to improve the pharmacokinetic properties of a target molecule.

The combination of these transformations enables the construction of fused heterocyclic systems. For instance, intramolecular cyclization reactions between a derivatized amino group and a substituent introduced at the 2-position can lead to the formation of bicyclic and tricyclic scaffolds, which are common motifs in pharmaceutical agents.

Below is a table illustrating potential complex molecular architectures that could be synthesized from this compound, based on common synthetic transformations for this class of compounds.

Starting MaterialReagent(s)Reaction TypePotential Product Architecture
This compound1. Acyl chloride2. Aryl boronic acid, Pd catalystN-Acylation, Suzuki CouplingN-Acyl-2-aryl-3-aminopyridine derivative
This compound1. Boc anhydride2. Amine (R-NH2)N-Protection, Nucleophilic Aromatic Substitution2-(Alkylamino)-3-(Boc-amino)pyridine derivative
This compound1. LiOH2. Amine, coupling agentEster Hydrolysis, Amide Coupling3-Amino-2-chloroisonicotinamide derivative
This compound1. 2-formylphenylboronic acid, Pd catalyst2. Acid catalystSuzuki Coupling, Intramolecular CyclizationFused Pyridobenzodiazepine derivative

This table represents plausible synthetic pathways and resulting molecular architectures based on the known reactivity of substituted pyridines. Specific reaction conditions would require experimental optimization.

Reaction Mechanism Elucidation and Kinetic Studies

While specific experimental kinetic and mechanistic studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of this molecule can be understood through the well-established principles governing substituted pyridines. The primary mechanistic pathway for the derivatization at the 2-position involves nucleophilic aromatic substitution (SNAr).

The SNAr mechanism in 2-chloropyridines proceeds through a two-step addition-elimination sequence. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. The presence of the electron-withdrawing isonicotinate group at the 4-position further stabilizes this intermediate. The second step involves the departure of the chloride leaving group, which restores the aromaticity of the pyridine ring.

Theoretical and computational studies on related aminopyridine and chloropyridine systems provide insights into the factors governing these reactions. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, determine the structures of transition states and intermediates, and calculate the activation energies. Such studies can elucidate the regioselectivity of reactions and the influence of different substituents on the reaction rates. For instance, computational models can predict the relative reactivity of the 2- and 6-positions in similar pyridine systems and rationalize the observed outcomes.

Kinetic studies of SNAr reactions on chloropyridines typically follow second-order kinetics, being first order in both the pyridine substrate and the nucleophile. The reaction rates are influenced by several factors:

Nucleophilicity: Stronger nucleophiles react faster. The nature of the nucleophile (e.g., hard vs. soft) can also influence the reaction rate and, in some cases, the regioselectivity.

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: The nature of the leaving group is important, with better leaving groups leading to faster reactions. Chloride is a good leaving group in this context.

A summary of the expected mechanistic features for reactions involving this compound is presented in the table below.

Reaction TypeProbable MechanismKey Intermediates / Transition StatesInfluencing Factors
Nucleophilic Aromatic Substitution (at C2)SNAr (Addition-Elimination)Meisenheimer complexNucleophile strength, solvent polarity, temperature
N-AcylationNucleophilic Acyl SubstitutionTetrahedral intermediateBasicity of the amino group, electrophilicity of the acylating agent
Ester HydrolysisNucleophilic Acyl Substitution (Saponification)Tetrahedral intermediatepH, temperature

The information in this table is based on established reaction mechanisms for analogous functional groups and compound classes, as specific mechanistic studies for this compound are not widely available.

Iii. Spectroscopic Characterization and Structural Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental to confirming the molecular identity of a synthesized compound. By interacting with molecules in distinct ways, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For Methyl 3-amino-2-chloroisonicotinate, ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the ester group. The chemical shifts (δ) of the aromatic protons would confirm their positions on the substituted ring, and their splitting patterns (coupling constants, J) would reveal their adjacency to one another. The -NH₂ protons would likely appear as a broad singlet, while the -CH₃ protons would be a sharp singlet.

¹³C NMR spectroscopy complements the proton data by detecting each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbon (C=O) of the ester, and the methyl carbon. The chemical shifts of the ring carbons are particularly diagnostic, indicating the electronic effects of the amino, chloro, and methyl ester substituents.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: The following are predicted assignments based on standard chemical shift ranges for similar structures, as specific experimental data is not publicly available.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H NMR H-5 (Pyridine Ring) ~7.5 - 8.0 Doublet (d)
H-6 (Pyridine Ring) ~8.0 - 8.5 Doublet (d)
-NH₂ (Amino Group) ~5.0 - 6.0 Broad Singlet (br s)
-OCH₃ (Methyl Ester) ~3.8 - 4.0 Singlet (s)
¹³C NMR C=O (Carbonyl) ~165 - 170 -
C-2 (C-Cl) ~145 - 150 -
C-3 (C-NH₂) ~140 - 145 -
C-4 (C-COOCH₃) ~120 - 125 -
C-5 (CH) ~115 - 120 -
C-6 (CH) ~150 - 155 -

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₇H₇ClN₂O₂), the molecular weight is 186.6 g/mol .

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak would appear as a characteristic pair of signals at m/z 186 and m/z 188, with relative intensities of about 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment ion at m/z 155/157, or the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 127/129. While specific experimental fragmentation data is not published, predicted data for various adducts is available.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Source: Predicted data from PubChem public database.

Adduct Type Formula Predicted Mass-to-Charge (m/z)
Protonated [M+H]⁺ 187.02688
Sodiated [M+Na]⁺ 209.00882
Deprotonated [M-H]⁻ 185.01232

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching of the ester would be visible in the 1200-1300 cm⁻¹ range. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ fingerprint region, while the C-Cl stretch would be found at lower wavenumbers, typically between 600-800 cm⁻¹.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands Note: Data is based on typical frequency ranges for the indicated functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Primary Amine (-NH₂)
2950 - 3000 C-H Stretch Methyl (-CH₃)
1720 - 1740 C=O Stretch Ester Carbonyl
1550 - 1600 C=C / C=N Stretch Aromatic Pyridine Ring
1200 - 1300 C-O Stretch Ester Linkage

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unambiguous proof of a molecule's structure by mapping electron density to reveal exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. The resulting structural model would confirm the planarity of the pyridine ring and show the relative orientations of the chloro, amino, and methyl ester substituents. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, likely highlighting hydrogen bonding interactions between the amine group of one molecule and the ester oxygen or pyridine nitrogen of a neighboring molecule. To date, a crystal structure for this specific compound has not been deposited in public crystallographic databases.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Using a suitable stationary phase (e.g., C18 silica) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), an HPLC analysis of this compound would produce a chromatogram. A pure sample would show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or byproducts from the synthesis. The area under the peak is proportional to the concentration, allowing for quantitative assessment of purity, which is often reported as a percentage (e.g., >98%). Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also referenced in patent literature for monitoring reactions involving this compound, confirming its consumption during a synthetic step.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of "Methyl 3-amino-2-chloroisonicotinate". By applying the principles of quantum mechanics, these calculations can predict a wide range of molecular attributes, from geometric parameters to reactivity indices, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) stands out as a widely used computational method for its balance of accuracy and efficiency in predicting the properties of organic molecules. scirp.org DFT calculations can determine the optimized geometry of "this compound", providing precise information on bond lengths, bond angles, and dihedral angles. Typically, a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p) is employed for such calculations. nanoient.orgmdpi.com This level of theory has proven effective in characterizing the structures of similar heterocyclic compounds. researchgate.net

Beyond structural optimization, DFT is utilized to compute various electronic properties, including the molecular dipole moment, polarizability, and vibrational frequencies. The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to confirm the accuracy of the computational model. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic Molecule
PropertyCalculated Value
Total Energy (Hartree)-1520.45
Dipole Moment (Debye)3.21
HOMO Energy (eV)-6.54
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.65

(Note: This table is illustrative and does not represent actual calculated data for this compound, but rather the type of data generated from DFT calculations.)

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are key determinants of a molecule's reaction pathways. youtube.com

For "this compound," the HOMO is anticipated to be located on the electron-rich amino group and the aromatic pyridine (B92270) ring, designating these as the probable sites for electrophilic attack. In contrast, the LUMO is expected to be distributed over the electron-deficient areas, such as the carbonyl carbon and the carbon atom bonded to the chlorine, indicating these as likely centers for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies a more reactive molecule. nih.gov FMO analysis thus offers valuable predictions regarding the reactivity of "this compound". nih.govrsc.org

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org This tool is instrumental in predicting intermolecular interactions, particularly non-covalent ones. researchgate.net The ESP map is color-coded to represent different electrostatic potential values: red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (susceptible to nucleophilic attack). researchgate.net

In the case of "this compound," the ESP map would likely reveal negative potentials around the nitrogen atom of the pyridine ring and the carbonyl oxygen. Conversely, positive potentials would be expected around the hydrogens of the amino group, highlighting their capacity to act as hydrogen bond donors. This information is vital for understanding how the molecule interacts with other molecules in its environment. scispace.com

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. nih.gov By simulating the atomic motions based on classical mechanics, MD can provide insights into the conformational flexibility and intermolecular interactions of "this compound."

These simulations can explore the various conformations accessible to the molecule by rotating its single bonds, and identify the most stable conformers in different environments, such as in a vacuum or in solution. beilstein-journals.org Furthermore, by simulating a collection of molecules, MD can elucidate the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the behavior of the compound in the condensed phase. mdpi.comresearchgate.net This is particularly useful for understanding crystal formation and the resulting packing arrangements. arxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are highly valuable for predicting spectroscopic data, which can then be compared with experimental measurements for validation. wikipedia.org

Vibrational Spectroscopy: DFT calculations can predict the infrared and Raman spectra of "this compound". nih.gov A comparison between the calculated and experimental frequencies helps in the precise assignment of vibrational bands to specific molecular motions. nanoient.org

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanoient.org These theoretical shifts are instrumental in interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. nanoient.org This allows for the assignment of electronic transitions and provides insight into the molecule's electronic structure.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)7.85 (d), 7.21 (d)7.82 (d), 7.19 (d)
¹³C NMR (δ, ppm)165.4, 150.2, 142.1165.8, 150.5, 142.5
FT-IR (cm⁻¹)3450 (N-H str), 1720 (C=O str)3445 (N-H str), 1718 (C=O str)
UV-Vis λmax (nm)285, 340288, 342

(Note: This table is illustrative and does not represent actual data for this compound.)

Analysis of Non-Covalent Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. mdpi.com Understanding these interactions is key to crystal engineering. nih.gov For "this compound," interactions such as hydrogen bonds (N-H···O, N-H···N), halogen bonds involving the chlorine atom, and π-π stacking of the pyridine rings are expected to be significant. mdpi.commdpi.com

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. mdpi.com This analysis provides a "fingerprint" of the non-covalent interactions within the crystal lattice. Studies on similar aminopyridine compounds have shown that specific hydrogen-bonding patterns, leading to the formation of ring motifs, are often crucial in directing the supramolecular assembly. nih.gov A thorough analysis of these interactions is essential for predicting the crystal structure and potential polymorphism of "this compound."

Compound Names Mentioned in the Article

V. Research on Biological Activity and Applications in Life Sciences

Role as a Precursor in Pharmaceutical Synthesis

Methyl 3-amino-2-chloroisonicotinate is a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a pyridine (B92270) ring substituted with amino, chloro, and methyl ester groups, offers multiple reactive sites for constructing more complex molecular architectures. This versatility makes it a valuable starting material for the synthesis of novel therapeutic agents.

Intermediate for Bioactive Compound Development

The primary application of this compound is as an intermediate in the multi-step synthesis of a variety of biologically active compounds. Its chemical functionalities allow for its incorporation into larger molecules designed to interact with specific biological targets. Research and patent literature document its use in the creation of several classes of potential therapeutics.

For instance, this compound serves as a starting material for the synthesis of quinazolinones, which have been investigated as inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14), a target relevant in oncology. google.comgoogleapis.com It is also used in the synthetic pathway for developing TGFβ receptor antagonists, which are explored for their potential in treating diseases involving cell proliferation and differentiation. google.com Furthermore, it has been employed in the creation of inhibitors for NF-κB inducing kinase (NIK), a component of cellular signaling pathways. googleapis.com Another significant application is in the synthesis of complex heterocyclic systems that act as inhibitors of histone lysine (B10760008) demethylase 5A (KDM5A), an enzyme implicated in cancer pathogenesis. researchgate.netnih.gov

Table 1: Examples of Bioactive Compounds Synthesized from this compound This table is interactive. Click on the headers to sort.

Starting Intermediate Resulting Compound Class Therapeutic Target Reference
This compound Quinazolinones PARP14 google.comgoogleapis.com
This compound Substituted Pyridines TGFβ Receptor google.com
This compound Heterocyclic Amides NF-κB Inducing Kinase (NIK) googleapis.com
This compound 1H-pyrrolo[3,2-b]pyridine derivatives Histone Lysine Demethylase 5A (KDM5A) researchgate.netnih.gov
This compound Pyrido[3,4-d]pyrimidin-4(3H)-ones Not Specified qub.ac.uk

Contributions to Medicinal Chemistry and Drug Discovery Platforms

The availability of this compound contributes significantly to medicinal chemistry and drug discovery platforms. As a readily available and versatile chemical scaffold, it enables chemists to generate libraries of related compounds by systematically modifying other parts of the molecule. This process is fundamental to modern drug discovery, where numerous analogs are synthesized and screened to identify candidates with optimal potency, selectivity, and pharmacokinetic properties. The compound's stable core structure provides a reliable foundation upon which diverse functional groups can be appended, facilitating the exploration of chemical space around a given biological target.

Utility in Agrochemical Compound Development

In addition to its role in pharmaceuticals, this compound is utilized in the development of agrochemical compounds. Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemicals, forming the basis for many herbicides, insecticides, and fungicides.

Synthetic Building Block for Agrochemically Relevant Molecules

The chemical reactivity of this compound makes it a useful building block for creating larger, more complex molecules with potential bioactivity relevant to agriculture. While specific, publicly documented examples of commercial agrochemicals derived from this exact intermediate are less prevalent than in the pharmaceutical sector, its structural motifs are common in patented agrochemical structures. Its role is analogous to that in drug discovery: providing a core structure that can be elaborated to produce novel active ingredients for crop protection.

Investigation of Potential Biological Elicitor or Modulator Activities

There is a lack of significant research in publicly available scientific literature investigating this compound for its own intrinsic biological activities as an elicitor or modulator. Elicitors are compounds that can trigger defense responses in plants, often leading to the production of secondary metabolites. mdpi.com While the broader class of substituted pyridines and isonicotinic acid derivatives has been explored for various biological effects, the research focus for this compound has been overwhelmingly on its utility as a synthetic intermediate rather than as a standalone bioactive agent. Its value is currently recognized in what it can be converted into, not in its inherent biological function.

Structure-Activity Relationship (SAR) Insights through Analog Synthesis

Structure-Activity Relationship (SAR) is a critical concept in medicinal and agrochemical chemistry where the synthesis and testing of analogs of a bioactive compound help to determine which parts of the molecule are key to its biological effect. mdpi.com For this compound, SAR insights are not derived from studying analogs of the compound itself, but rather from the final, complex molecules that are synthesized from it.

Vi. Broader Applications in Organic Synthesis and Materials Science

Strategic Building Block in Organic Synthetic Methodologies

Methyl 3-amino-2-chloroisonicotinate serves as a crucial starting material in multi-step synthetic pathways aimed at the creation of complex, biologically active molecules. Its unique substitution pattern on the pyridine (B92270) ring, featuring an amino group, a chlorine atom, and a methyl ester, provides multiple reactive sites that can be selectively manipulated. This trifunctional nature allows for a programmed and controlled approach to the synthesis of intricate molecular architectures.

One of the prominent applications of this compound is in the synthesis of substituted quinazoline and pyridopyrimidine derivatives, which are investigated as potential anticancer agents. In these synthetic schemes, the amino and chloro groups of this compound are key functionalities that enable the construction of the fused heterocyclic systems characteristic of these therapeutic candidates. The general synthetic approach often involves the initial transformation of the methyl ester, followed by reactions at the amino and chloro positions to build the desired molecular framework.

Functional Group Reactivity and Role in Synthesis Example Application
Amino Group (-NH2) Nucleophilic, allowing for acylation, alkylation, and diazotization reactions. Crucial for the formation of fused ring systems.Formation of amide bonds, participation in cyclization reactions to form pyrimidinone rings.
Chloro Group (-Cl) Susceptible to nucleophilic aromatic substitution, enabling the introduction of various substituents.Displacement by nucleophiles such as amines, alcohols, and thiols to introduce diversity into the final molecule.
Methyl Ester (-COOCH3) Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.Hydrolysis to the corresponding carboxylic acid is a key step in the synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. acs.org

Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of a variety of novel heterocyclic systems. Its utility is particularly evident in the construction of fused ring systems containing the pyridine core, which are prevalent in medicinal chemistry and drug discovery.

A significant example of its application is in the synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, a key intermediate for potent histone lysine (B10760008) demethylase (KDM) inhibitors. acs.org The synthesis begins with the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid. This is followed by conversion to a primary amide, which then undergoes cyclization to form the pyridopyrimidinone ring system. acs.org This multi-step process highlights the compound's role in the methodical construction of complex heterocyclic structures.

The following table outlines the key steps in the synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one from this compound: acs.org

Step Reaction Reagents Intermediate/Product
1Ester HydrolysisLiOH3-amino-2-chloroisonicotinic acid
2Amide FormationSOCl₂, NH₄OH3-amino-2-chloroisonicotinamide
3CyclizationTriethyl orthoformate8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

This synthetic route demonstrates the efficient utilization of the inherent reactivity of this compound to access valuable and complex heterocyclic scaffolds.

Applications in the Development of Advanced Chemical Materials

While the primary applications of this compound have been in the pharmaceutical and medicinal chemistry sectors, its structural features suggest potential for its use in the development of advanced chemical materials. The substituted pyridine core is a common motif in functional materials due to its electronic properties and ability to coordinate with metal ions.

The presence of both an amino and a chloro substituent on the pyridine ring opens avenues for polymerization and post-polymerization modification. The amino group can be used as a site for initiating polymerization or for grafting onto existing polymer backbones. The chloro group, through nucleophilic substitution reactions, allows for the tuning of the material's properties by introducing a variety of functional groups.

Potential areas of application in materials science include:

Conducting Polymers: The pyridine ring, when incorporated into a conjugated polymer backbone, can contribute to the material's electronic conductivity. The substituents on the ring can be used to modify the polymer's solubility, processability, and electronic properties.

Functional Dyes and Pigments: The chromophoric nature of the substituted pyridine ring can be exploited in the design of novel dyes and pigments. The amino and chloro groups can be chemically modified to fine-tune the color and photophysical properties of the resulting molecules.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester or carboxylic acid (after hydrolysis) can act as coordination sites for metal ions, making this compound a potential building block for the synthesis of MOFs with interesting catalytic or gas-sorption properties.

Although research in these areas is still emerging, the versatile chemistry of this compound suggests a promising future for its application beyond traditional organic synthesis and into the realm of advanced materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 3-amino-2-chloroisonicotinate, and what catalysts optimize these reactions?

this compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a coupling reaction with K2_2CO3_3 as a base and XPhosPd(crotyl)Cl (5 mol%) in acetonitrile at 75°C under argon achieves an 86% yield . Purification typically involves silica gel chromatography with ethyl acetate/hexanes gradients. Researchers should prioritize inert conditions to prevent decomposition of sensitive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or LC-MS validates purity (>98%, as noted in supplier data) . Mass spectrometry further corroborates the molecular ion peak (m/z 186.60 for [M+H]+^+).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Standard precautions include using fume hoods, nitrile gloves, and eye protection. While specific toxicity data for this compound is limited, structurally similar chlorinated pyridines require careful waste disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism or residual solvents. Computational tools like density functional theory (DFT) can model predicted spectra, while heteronuclear correlation experiments (HSQC/HMBC) clarify ambiguous assignments . Cross-referencing with crystallographic data (if available) is ideal.

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery applications?

Protecting the amino group with tert-butoxycarbonyl (Boc) or acetyl groups prior to chlorination or coupling reactions minimizes side reactions . Transition-metal catalysts (e.g., Pd/Cu systems) enhance selectivity in Sonogashira or Suzuki-Miyaura couplings. Computational docking studies can also predict reactive sites for targeted modifications.

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

Accelerated stability studies in acetonitrile, DMF, and THF under varying temperatures (4°C to 40°C) reveal degradation pathways (e.g., hydrolysis of the ester group). Lyophilization and storage under argon at -20°C in amber vials are recommended for prolonged stability .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing reaction yield variability in multi-step syntheses involving this compound?

Multivariate analysis (ANOVA) identifies critical factors (e.g., catalyst loading, temperature). For small datasets, non-parametric tests like Kruskal-Wallis assess significance. Reporting confidence intervals (95%) ensures reproducibility .

Q. How can researchers integrate this compound into computational models for drug design?

Molecular dynamics simulations (e.g., using GROMACS) model interactions with biological targets, while quantum mechanical calculations (Gaussian) predict electronic properties. Tools like PubChem and DSSTox provide structural data for parameterization .

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Feasible Synthetic Routes

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Methyl 3-amino-2-chloroisonicotinate
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Methyl 3-amino-2-chloroisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.